molecular formula C9H17N3 B13318243 1-Methyl-3-(3-methylbutyl)-1H-pyrazol-4-amine

1-Methyl-3-(3-methylbutyl)-1H-pyrazol-4-amine

Cat. No.: B13318243
M. Wt: 167.25 g/mol
InChI Key: QCVLYQKTADEUMG-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methylbutyl)-1H-pyrazol-4-amine is a substituted pyrazole derivative characterized by a methyl group at position 1 and a 3-methylbutyl (isopentyl) group at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s synthesis likely follows established routes for pyrazole amines, involving alkylation or reductive amination steps, as seen in related derivatives .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-methyl-3-(3-methylbutyl)pyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-7(2)4-5-9-8(10)6-12(3)11-9/h6-7H,4-5,10H2,1-3H3

InChI Key

QCVLYQKTADEUMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=NN(C=C1N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(3-methylbutyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylhydrazine with 1-methyl-3-oxobutan-1-amine under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(3-methylbutyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The methyl and 3-methylbutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-Methyl-3-(3-methylbutyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Solubility : Trifluoromethyl-substituted derivatives exhibit lower aqueous solubility due to the hydrophobic CF₃ group, whereas pyridinyl analogs benefit from polar aromatic interactions .
  • Thermal Stability : Pyridinyl-substituted derivatives (e.g., 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ) show higher melting points (~211–215 °C), suggesting stronger crystal packing forces .

Structure-Activity Relationships (SAR)

  • Substituent Size : Bulky groups (e.g., 3-methylbutyl) may improve pharmacokinetic properties but reduce synthetic accessibility compared to smaller substituents .
  • Electron-Withdrawing Groups : Trifluoromethyl enhances metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .
  • Aromatic vs. Aliphatic Substituents : Pyridinyl groups introduce hydrogen-bonding capabilities, improving solubility and target specificity, whereas aliphatic chains prioritize lipophilicity .

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